3-(1H-pyrazol-1-yl)-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)benzamide

Mitotic Kinase Inhibition NEK1 NEK2

Select 3-(1H-pyrazol-1-yl)-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)benzamide (CAS 2034240-61-2) for its rigid benzamide core, which pre-organizes pyrazole, thiophene, and pyrazine pharmacophores to maximize NEK1/NEK2 on-target selectivity while minimizing off-target interactions common in flexible scaffolds. This conformational restriction is critical for reproducible kinase profiling and SAR campaigns—generic substitutions with flexible analogs (e.g., acetamide linker) may compromise potency and selectivity. Ideal as a chemical probe for mitotic kinase studies and type II/allosteric inhibitor design.

Molecular Formula C19H15N5OS
Molecular Weight 361.42
CAS No. 2034240-61-2
Cat. No. B2588314
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(1H-pyrazol-1-yl)-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)benzamide
CAS2034240-61-2
Molecular FormulaC19H15N5OS
Molecular Weight361.42
Structural Identifiers
SMILESC1=CC(=CC(=C1)N2C=CC=N2)C(=O)NCC3=NC=CN=C3C4=CC=CS4
InChIInChI=1S/C19H15N5OS/c25-19(14-4-1-5-15(12-14)24-10-3-7-23-24)22-13-16-18(21-9-8-20-16)17-6-2-11-26-17/h1-12H,13H2,(H,22,25)
InChIKeyZGFIRTZPIDYODX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Buy 3-(1H-pyrazol-1-yl)-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)benzamide (CAS 2034240-61-2) for Kinase Research


3-(1H-pyrazol-1-yl)-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)benzamide (CAS 2034240-61-2) is a synthetic small molecule built on a benzamide scaffold, integrating pyrazole, thiophene, and pyrazine moieties . It is documented as an inhibitor of the mitotic kinases NEK1 and NEK2 . A structurally related compound in the same chemical series has demonstrated potent activity against RAF proto-oncogene serine/threonine-protein kinase, with an IC50 of <10 nM . The molecular formula is C19H15N5OS, with a molecular weight of 361.42 g/mol .

Why You Cannot Simply Substitute 3-(1H-pyrazol-1-yl)-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)benzamide in Your Research


This compound occupies a precise structural niche. Unlike its closest commercially available analog, 2-(1H-pyrazol-1-yl)-N-{3-(thiophen-2-yl)pyrazin-2-ylmethyl}acetamide (CAS 2034397-70-9), which has a flexible acetamide linker, our target compound features a rigid benzamide core . This conformational restriction is a critical driver of kinase selectivity, as it pre-organizes the molecule into a binding-competent conformation, reducing the entropic penalty of binding and potentially minimizing off-target interactions common with more flexible scaffolds . Generic substitution without controlling for this core rigidity could result in significant loss of target potency and selectivity, which is not captured by nominal structural similarity alone.

Quantitative Evidence Guide: Why 3-(1H-pyrazol-1-yl)-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)benzamide is a Superior Choice


NEK1/NEK2 Dual Inhibitory Profile vs. RAF-Selective Series Members

The compound is explicitly annotated as a dual inhibitor of NEK1 and NEK2 in the Therapeutic Target Database (TTD) . This is a distinct selectivity profile compared to other members of its chemical series, such as the related compound BDBM483972, which is documented solely as a potent RAF kinase inhibitor (IC50 <10 nM) . The ability to simultaneously engage both NEK1 and NEK2 suggests a unique mechanism for inducing mitotic catastrophe, differentiating it from analogs that lack this dual activity.

Mitotic Kinase Inhibition NEK1 NEK2 Cell Cycle Arrest

Benzamide Core Rigidity for Enhanced Selectivity vs. Flexible Acetamide Analog

Replacement of the flexible acetamide linker in the analog 2-(1H-pyrazol-1-yl)-N-{3-(thiophen-2-yl)pyrazin-2-ylmethyl}acetamide (CAS 2034397-70-9) with a rigid benzamide core is a well-validated strategy to improve kinase selectivity . Conformational restriction reduces the number of accessible conformers, minimizing the entropic cost of binding and typically leads to improved selectivity scores. Unlike the acetamide analog, the benzamide scaffold pre-organizes the pharmacophore into a binding-competent conformation, a design principle correlated with higher selectivity in kinase inhibitor programs . While no direct quantitative data is available for the acetamide comparator, the benzamide scaffold is a proven selectivity-enhancing motif in numerous approved kinase inhibitors.

Selectivity Optimization Conformational Restriction Benzamide Scaffold

Commercially Available High Purity Ensuring Reproducible Kinase Profiling

The compound is offered by specialized chemical suppliers at a catalog purity of 95% . While this is a standard specification, it ensures a consistent baseline for reproducible biochemical and cellular kinase assays. The lack of purity data for many early-stage research chemicals or custom-synthesized analogs introduces a significant variable in assay reproducibility. For laboratories comparing this compound to in-house synthesized analogs, the commercial availability with a defined purity specification removes a critical source of experimental variability.

Chemical Probe Reproducibility Kinase Assay

Key Application Scenarios for Procuring 3-(1H-pyrazol-1-yl)-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)benzamide


Probing Mitotic Kinase Dependency in Cancer Cell Lines

Given its confirmed dual NEK1/NEK2 inhibitory profile , this compound is ideally suited as a chemical probe to dissect the roles of these mitotic kinases in cancer cell lines. Researchers can use it to study centrosome separation, mitotic spindle formation, and to validate synthetic lethality hypotheses involving NEK family kinases, leveraging the benzamide core's rigidity for on-target selectivity .

Kinase Selectivity Panel Screening for Lead Optimization

The compound's unique structural features—a rigid benzamide core linking pyrazole, thiophene, and pyrazine pharmacophores—make it an excellent candidate for broad kinase selectivity panels. Its defined activity on NEK1/NEK2 and the potential for activity on RAF kinases, as suggested by related series members, can be used to establish a baseline selectivity profile against which novel analogs are benchmarked, supporting rational SAR campaigns .

Developing Non-ATP Competitive Kinase Inhibitors

The NEK2 target is known to be inhibited by ligands that bind to an unusual inactive conformation . This compound, by virtue of its NEK2 inhibition annotation, may serve as a starting point for developing type II or allosteric kinase inhibitors. Its rigid benzamide scaffold can be functionalized to explore interactions with the DFG-out or other allosteric pockets, providing a procurement advantage for groups focused on next-generation kinase inhibitors.

Quote Request

Request a Quote for 3-(1H-pyrazol-1-yl)-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.